Daclatasvir 2HCl

Catalog No.
S001440
CAS No.
1009119-65-6
M.F
C40H51ClN8O6
M. Wt
775.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daclatasvir 2HCl

CAS Number

1009119-65-6

Product Name

Daclatasvir 2HCl

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

Molecular Formula

C40H51ClN8O6

Molecular Weight

775.3 g/mol

InChI

InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1

InChI Key

AQVSGTIFAZLGND-VZJXZGSTSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

BMS-790052, Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester, daclatasvir, Daklinza

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl

The exact mass of the compound Daclatasvir dihydrochloride is 738.38533 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Daclatasvir dihydrochloride is the stable, water-soluble salt form of Daclatasvir, a potent and highly selective inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex, and by inhibiting this protein, Daclatasvir disrupts both viral RNA replication and virion assembly.[1][2][4] This compound is frequently used in combination with other direct-acting antiviral agents, such as sofosbuvir, to achieve a high rate of sustained virologic response across multiple HCV genotypes.[2][5][6] The dihydrochloride salt form is specifically utilized to enhance aqueous solubility, a key attribute for consistent performance in research and formulation development.[7][8]

While Daclatasvir free base (CAS 1009119-64-5) is the active moiety, the dihydrochloride salt is specifically engineered for superior handling and processability. Daclatasvir dihydrochloride is freely soluble in water, with reported solubility exceeding 700 mg/mL.[7][8] This high aqueous solubility is a critical procurement differentiator, ensuring rapid and complete dissolution for in vitro assays, cell culture media, and formulation development, thereby minimizing experimental variability tied to incomplete solubilization of the active compound. Furthermore, the anhydrous crystalline form of the dihydrochloride salt demonstrates good solid-state stability, which is essential for consistent quality and a reliable shelf life under standard storage conditions.[7] Substituting with the free base or other forms can introduce significant risks in terms of inconsistent solubility, which may compromise the accuracy and reproducibility of experimental results.

Superior Aqueous Solubility for Reliable Stock Preparation and Assays

Daclatasvir dihydrochloride exhibits high solubility in water, reported as greater than 700 mg/mL.[7][8] In contrast, the free base form's solubility is significantly lower, and the solubility of the dihydrochloride form decreases at higher pH levels, dropping to as low as 0.004 mg/mL at pH 6.8 due to the formation of a less soluble hydrated form.[7] This makes the dihydrochloride salt under acidic or neutral-to-acidic conditions the preferred choice for preparing concentrated stock solutions and ensuring complete dissolution in aqueous buffers used for in vitro antiviral assays.

Evidence DimensionAqueous Solubility
Target Compound Data>700 mg/mL (in water)
Comparator Or BaselineDaclatasvir free base (low solubility); Daclatasvir dihydrochloride at pH 6.8 (0.004 mg/mL)
Quantified DifferenceSignificantly higher than the free base and the same salt form at neutral/alkaline pH.
ConditionsAqueous solution, comparative pH conditions.

High aqueous solubility is critical for achieving accurate and reproducible results in biological assays and for developing stable liquid formulations.

Demonstrated Solid-State Stability for Consistent Long-Term Performance

The anhydrous crystalline form of Daclatasvir dihydrochloride has been shown to have good solid-state stability, with a supported retest period of 24 months when stored below 25°C.[7] Stability studies performed at 30°C/75%RH as a long-term storage condition and for six months at 40°C/75%RH as an accelerated condition confirmed the product's stability.[9] This ensures that the material's purity and physical properties remain consistent over time, which is crucial for long-term studies and manufacturing processes.

Evidence DimensionSolid-State Stability
Target Compound DataStable for 24 months below 25°C; stable under accelerated conditions (40°C/75%RH for 6 months).
Comparator Or BaselineStandard pharmaceutical stability testing protocols.
Quantified DifferenceMeets established stability requirements for pharmaceutical-grade materials.
ConditionsLong-term (30°C/75%RH) and accelerated (40°C/75%RH) stability studies.

Procuring a compound with proven stability reduces the risk of batch-to-batch variability and ensures the integrity of experimental results over the course of a research project.

High Pan-Genotypic Potency as a Foundational Component in Antiviral Research

Daclatasvir is a potent inhibitor of the HCV NS5A protein, with 50% effective concentrations (EC50) in the picomolar range across a broad number of HCV replicon genotypes.[10] For example, against hybrid replicons containing HCV genotype 3a NS5A genes, EC50 values ranged from 120 to 870 pM.[11] This high, pan-genotypic activity makes Daclatasvir a critical reference compound and a versatile component for studying HCV replication and for developing novel combination therapies. While other NS5A inhibitors like Ledipasvir are also potent, Daclatasvir's broad genotypic coverage is a key advantage.[12]

Evidence DimensionAntiviral Potency (EC50)
Target Compound Data9-146 pM for multiple HCV replicon genotypes; 120-870 pM for genotype 3a.
Comparator Or BaselineOther NS5A inhibitors (e.g., Ledipasvir, which is primarily active against genotype 1).
Quantified DifferencePicomolar potency across a broader range of HCV genotypes compared to more genotype-specific inhibitors.
ConditionsIn vitro HCV replicon assays.

For researchers studying multiple HCV genotypes or developing broadly active antiviral cocktails, Daclatasvir's pan-genotypic potency makes it a more versatile and efficient choice than genotype-specific alternatives.

High-Throughput Screening and In Vitro Antiviral Assays

Due to its high aqueous solubility, Daclatasvir 2HCl is the right choice for high-throughput screening campaigns and in vitro studies requiring consistent and complete dissolution in aqueous media.[7][8] This ensures accurate compound concentration and reliable dose-response curves, which are fundamental to lead discovery and optimization.

Development of Combination Antiviral Therapies

As a potent, pan-genotypic NS5A inhibitor, Daclatasvir 2HCl serves as a foundational component for research into novel combination therapies for HCV.[2][5] Its well-characterized mechanism of action and synergistic potential with other direct-acting antivirals, such as NS5B polymerase inhibitors (sofosbuvir) and NS3 protease inhibitors (asunaprevir), make it an ideal candidate for these studies.[5][6]

Formulation Development and Preclinical Studies

The superior solubility and proven solid-state stability of Daclatasvir 2HCl make it a preferred form for formulation development.[7][9] These properties simplify the creation of stable, bioavailable formulations for preclinical in vivo studies, reducing the complexities associated with poorly soluble compounds.

Reference Standard for Analytical and Quality Control Applications

Given its well-defined physicochemical properties and stability, Daclatasvir 2HCl is suitable for use as a reference standard in analytical method development and for the quality control of other daclatasvir-containing materials.[7][9] Its consistent quality ensures the accuracy and reliability of analytical measurements.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

774.3620091 Da

Monoisotopic Mass

774.3620091 Da

Heavy Atom Count

55

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50ZO25C11D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Daklinza is indicated in combination with other medicinal products for the treatment of chronic hepatitis C virus (HCV) infection in adults (see sections 4. 2, 4. 4 and 5. 1). , , For HCV genotype specific activity, see sections 4. 4 and 5. 1. ,

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiviral Agents; NS5A Inhibitors

ATC Code

J05AP07

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Daclatasvir dihydrochloride

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547875/ PubMed PMID: 31643211.
2: Mucenic M, Brandão ABM, Marroni CA, Fleck Junior AM, Zanotelli ML, Leipnitz I, Meine MH, Kiss G, Martini J, Schlindwein ES, Costabeber AM, Sacco FKR, Rossato G, Cantisani GPC. Sofosbuvir, ribavirin and pegylated interferon for a daclatasvir-resistent genotype 3 hepatitis C virus: case report and review. Rev Inst Med Trop Sao Paulo. 2019 Feb 14;61:e12. doi: 10.1590/S1678-9946201961012. Review. PubMed PMID: 30785566; PubMed Central PMCID: PMC6376924.
3: Rivero-Juarez A, Brieva T, Frias M, Rivero A. Pharmacodynamic and pharmacokinetic evaluation of the combination of daclatasvir/sofosbuvir/ribavirin in the treatment of chronic hepatitis C. Expert Opin Drug Metab Toxicol. 2018 Sep;14(9):901-910. doi: 10.1080/17425255.2018.1506765. Epub 2018 Aug 2. Review. PubMed PMID: 30058394.
4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500818/ PubMed PMID: 29999877.
5: Thiam A, Conway B. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C. Drugs Today (Barc). 2018 Apr;54(4):237-244. doi: 10.1358/dot.2018.54.4.2795154. Review. PubMed PMID: 29869645.
6: Esposito I, Marciano S, Trinks J. Pharmacokinetic and pharmacodynamic evaluation of daclatasvir, asunaprevir plus beclabuvir as a fixed-dose co-formulation for the treatment of hepatitis C. Expert Opin Drug Metab Toxicol. 2018 Jun;14(6):649-657. doi: 10.1080/17425255.2018.1483336. Epub 2018 Jun 10. Review. PubMed PMID: 29855221.
7: Gandhi Y, Eley T, Fura A, Li W, Bertz RJ, Garimella T. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics. Clin Pharmacokinet. 2018 Aug;57(8):911-928. doi: 10.1007/s40262-017-0624-3. Review. PubMed PMID: 29353349.
8: Institute for Quality and Efficiency in Health Care. Daclatasvir (Addendum to Commission A14-31) [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2015 Jan 29. Available from http://www.ncbi.nlm.nih.gov/books/NBK385766/ PubMed PMID: 28609078.
9: Institute for Quality and Efficiency in Health Care. Daclatasvir -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Nov 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK385735/ PubMed PMID: 28609066.
10: Shimada M, Nakamura N, Endo T, Yamabe H, Nakamura M, Murakami R, Narita I, Tomita H. Daclatasvir/asunaprevir based direct-acting antiviral therapy ameliorate hepatitis C virus-associated cryoglobulinemic membranoproliferative glomerulonephritis: a case report. BMC Nephrol. 2017 Mar 29;18(1):109. doi: 10.1186/s12882-017-0534-5. Review. PubMed PMID: 28356063; PubMed Central PMCID: PMC5372252.
11: Bonora S, Puoti M. Use of Daclatasvir in HCV/HIV-Coinfected Patients in a Real-Life Setting. AIDS Rev. 2017 Jan-Mar;19(1):24-34. Review. PubMed PMID: 28182611.
12: Gamal N, Gitto S, Andreone P. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview. J Clin Transl Hepatol. 2016 Dec 28;4(4):336-344. doi: 10.14218/JCTH.2016.00038. Epub 2016 Nov 3. Review. PubMed PMID: 28097103; PubMed Central PMCID: PMC5225154.
13: Liao H, Tan P, Zhu Z, Yan X, Huang J. Sofosbuvir in combination with daclatasvir in liver transplant recipients with HCV infection: A systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2017 Jun;41(3):262-271. doi: 10.1016/j.clinre.2016.12.001. Epub 2017 Jan 9. Review. PubMed PMID: 28082137.
14: Hayes CN, Imamura M, Chayama K. The practical management of chronic hepatitis C infection in Japan - dual therapy of daclatasvir + asunaprevir. Expert Rev Gastroenterol Hepatol. 2017 Feb;11(2):103-113. doi: 10.1080/17474124.2017.1270205. Epub 2016 Dec 16. Review. PubMed PMID: 27936974.
15: Alavian SM, Rezaee-Zavareh MS. Daclatasvir-based Treatment Regimens for Hepatitis C Virus Infection: A Systematic Review and Meta-Analysis. Hepat Mon. 2016 Aug 22;16(9):e41077. eCollection 2016 Sep. Review. PubMed PMID: 27826322; PubMed Central PMCID: PMC5097339.
16: Garimella T, You X, Wang R, Huang SP, Kandoussi H, Bifano M, Bertz R, Eley T. A Review of Daclatasvir Drug-Drug Interactions. Adv Ther. 2016 Nov;33(11):1867-1884. Epub 2016 Sep 23. Review. PubMed PMID: 27664109; PubMed Central PMCID: PMC5083780.
17: Peng Q, Li K, Cao MR, Bie CQ, Tang HJ, Tang SH. Daclatasvir combined with peginterferon-α and ribavirin for the treatment of chronic hepatitis C: a meta-analysis. Springerplus. 2016 Sep 15;5(1):1569. doi: 10.1186/s40064-016-3218-x. eCollection 2016. Review. PubMed PMID: 27652142; PubMed Central PMCID: PMC5023653.
18: Wang HL, Lu X, Yang X, Xu N. Effectiveness and safety of daclatasvir plus asunaprevir for hepatitis C virus genotype 1b: Systematic review and meta-analysis. J Gastroenterol Hepatol. 2017 Jan;32(1):45-52. doi: 10.1111/jgh.13587. Review. PubMed PMID: 27597318.
19: Keating GM. Daclatasvir: A Review in Chronic Hepatitis C. Drugs. 2016 Sep;76(14):1381-91. doi: 10.1007/s40265-016-0632-x. Review. PubMed PMID: 27550544.
20: Manolakopoulos S, Zacharakis G, Zissis M, Giannakopoulos V. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C. Ann Gastroenterol. 2016 Jul-Sep;29(3):282-96. doi: 10.20524/aog.2016.0041. Epub 2016 May 11. Review. PubMed PMID: 27366028; PubMed Central PMCID: PMC4923813.

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